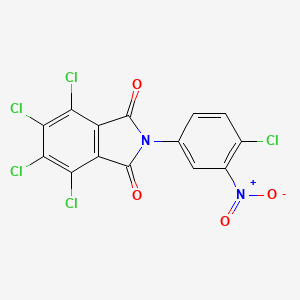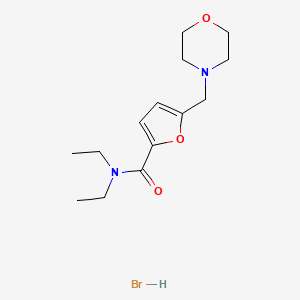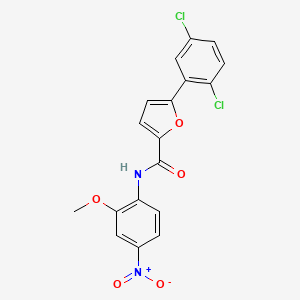![molecular formula C24H24N2O5S B4948739 methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MDL-73811, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many physiological and pathological processes.
作用机制
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a competitive inhibitor of GSK-3, which means it binds to the enzyme's active site and prevents it from phosphorylating its substrates. GSK-3 regulates the activity of many downstream effectors, including transcription factors, cytoskeletal proteins, and cell cycle regulators. By inhibiting GSK-3, this compound can modulate these signaling pathways and affect various cellular processes, such as gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in different cell types and tissues. For example, it can enhance insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which may have implications for the treatment of diabetes. It can also promote cell survival and reduce inflammation in various cell types, including neurons and immune cells. However, the precise mechanisms underlying these effects are still not fully understood and require further investigation.
实验室实验的优点和局限性
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages as a research tool, including its high potency and selectivity for GSK-3, its ability to cross the blood-brain barrier and affect neuronal function, and its well-established synthesis and characterization. However, it also has some limitations, such as its potential off-target effects on other kinases and the need for careful dosing and administration to avoid toxicity. Additionally, this compound may not be suitable for all experimental models or research questions, and alternative GSK-3 inhibitors or approaches may be more appropriate in some cases.
未来方向
There are several future directions for research on methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate and GSK-3 inhibition. One area of interest is the development of more selective and potent GSK-3 inhibitors that can overcome the limitations of this compound and target specific isoforms or domains of the enzyme. Another direction is the investigation of the downstream effectors and pathways that are modulated by GSK-3 inhibition, and the identification of new therapeutic targets for neurological and other diseases. Finally, the clinical translation of GSK-3 inhibitors, including this compound, for the treatment of human diseases is an important area of ongoing research and development.
合成方法
The synthesis of methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves several steps, including the condensation of 3,5-dimethylphenyl isocyanate with glycine, followed by the reaction with benzoic acid and sulfonyl chloride. The final product is obtained by methylation of the amino group with methyl iodide. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
科学研究应用
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research, particularly in the field of neuroscience. GSK-3 is involved in many signaling pathways that regulate neuronal function and survival, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been shown to improve cognitive function and reduce neuropathology in animal models of these diseases, suggesting its potential as a therapeutic agent.
属性
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-17-13-18(2)15-19(14-17)26(32(29,30)20-9-5-4-6-10-20)16-23(27)25-22-12-8-7-11-21(22)24(28)31-3/h4-15H,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPPXGKUKTGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)

![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)
![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)
![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)


